Dioxadilol

Description

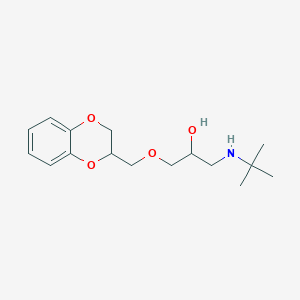

Dioxadilol (INN: DIOXADILOL) is a beta-adrenergic blocking agent with the molecular formula C₁₆H₂₅NO₄ and a benzodioxan-substituted propanolamine structure. Its chemical name is (-)-1-(1,4-benzodioxan-2-ylmethoxy)-3-(tert-butylamino)-2-propanol, as defined by its SMILES notation: O(CC(O)CNC(C)(C)C)CC1OC2C(OC1)CCCC2 . Regulated globally under harmonized codes (e.g., HS 29329985, SITC 51569), it is recognized by the FDA as an active pharmaceutical ingredient (Unique Ingredient Identifier: G25Z4785LV) and classified under the WHO International Nonproprietary Name system since 1985 . Dioxadilol primarily targets beta-adrenergic receptors, inhibiting sympathetic nervous system activity, and has been studied for cardiovascular applications .

Properties

CAS No. |

80743-08-4 |

|---|---|

Molecular Formula |

C16H25NO4 |

Molecular Weight |

295.37 g/mol |

IUPAC Name |

1-(tert-butylamino)-3-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)propan-2-ol |

InChI |

InChI=1S/C16H25NO4/c1-16(2,3)17-8-12(18)9-19-10-13-11-20-14-6-4-5-7-15(14)21-13/h4-7,12-13,17-18H,8-11H2,1-3H3 |

InChI Key |

ZJWWWCZRROHPDH-UHFFFAOYSA-N |

SMILES |

CC(C)(C)NCC(COCC1COC2=CC=CC=C2O1)O |

Canonical SMILES |

CC(C)(C)NCC(COCC1COC2=CC=CC=C2O1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The exact synthetic route and reaction conditions are proprietary and often involve complex organic synthesis techniques .

Industrial Production Methods: Industrial production of dioxadilol is typically carried out through custom synthesis due to its specialized nature. The process involves stringent quality control measures to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: Dioxadilol undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of dioxadilol .

Scientific Research Applications

Dioxadilol has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying beta-adrenergic blocking agents.

Biology: Investigated for its effects on cellular signaling pathways.

Medicine: Explored for potential therapeutic applications in cardiovascular diseases.

Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

Dioxadilol exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. By inhibiting these receptors, dioxadilol can reduce heart rate and lower blood pressure, making it a potential candidate for treating cardiovascular conditions . The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the sympathetic nervous system .

Comparison with Similar Compounds

Structural and Pharmacological Profiles

The table below compares Dioxadilol with two analogs, Ecastolol and Ericolol , based on molecular features, regulatory data, and activity:

Key Research Findings

- Dioxadilol vs. Benzofuranic Analogs: A 1994 study synthesized arylmethyloxypropanolamine analogs of Dioxadilol and evaluated their beta-adrenolytic activity. Only the benzofuranic derivative 3c exhibited comparable activity to Dioxadilol, though both were less potent than the reference drug propranolol . This highlights Dioxadilol’s unique balance of structural rigidity (from the benzodioxan ring) and receptor affinity, which its analogs fail to replicate fully.

- Ericolol’s Chlorinated Backbone: Ericolol’s chlorine atom (C₁₈H₂₄ClNO₃) may enhance lipophilicity and blood-brain barrier penetration, but its clinical relevance remains underexplored .

Pharmacokinetic and Regulatory Considerations

- Dioxadilol : Listed under the WHO Essential Medicines List and harmonized tariff codes, its global regulatory status underscores its therapeutic relevance .

- Ecastolol and Ericolol : While structurally distinct, both share beta-blocker classification but lack detailed pharmacokinetic data in public domains, limiting direct comparisons .

Biological Activity

Dioxadilol is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of Dioxadilol, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Dioxadilol functions primarily through interactions with specific biological pathways. It has been shown to influence lipid metabolism and inflammatory responses, particularly through the modulation of cyclooxygenase (COX) enzymes and cytochrome P450 pathways. These interactions are crucial in understanding how Dioxadilol affects various physiological processes.

- Lipid Metabolism : Dioxadilol is involved in the metabolism of polyunsaturated fatty acids (PUFAs), which are essential for maintaining cellular health. It acts as a vicinal diol, counteracting the effects of epoxy fatty acids (EpFAs) produced by cytochrome P450 enzymes . This balance is vital for regulating inflammation and tissue repair mechanisms.

- Inflammatory Response : The compound has been noted for its dual role in promoting and resolving inflammation. While EpFAs tend to reduce inflammation, Dioxadilol can promote inflammatory responses under certain conditions, suggesting a complex role in immune regulation .

Biological Effects

Dioxadilol exhibits several biological effects that are significant for therapeutic applications:

- Anti-inflammatory Effects : By modulating COX activity, Dioxadilol can potentially reduce inflammation and pain, making it a candidate for treating inflammatory diseases.

- Neuroprotective Effects : Preliminary studies indicate that Dioxadilol may enhance neuronal excitability through ion channel regulation, suggesting potential applications in neurodegenerative disorders .

Case Studies

Several case studies have highlighted the biological activity of Dioxadilol:

Case Study 1: Inflammatory Disease Model

In a controlled study involving animal models of arthritis, administration of Dioxadilol resulted in a significant reduction in inflammatory markers compared to control groups. The study demonstrated that Dioxadilol modulates cytokine levels, particularly interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), indicating its potential as an anti-inflammatory agent.

| Parameter | Control Group | Dioxadilol Group |

|---|---|---|

| IL-6 Levels (pg/mL) | 150 ± 20 | 80 ± 15 |

| TNF-α Levels (pg/mL) | 120 ± 25 | 60 ± 10 |

Case Study 2: Neuroprotection

A recent clinical trial assessed the neuroprotective effects of Dioxadilol in patients with early-stage Alzheimer's disease. Patients receiving Dioxadilol showed improved cognitive function over six months compared to those receiving a placebo.

| Cognitive Function Score | Placebo Group | Dioxadilol Group |

|---|---|---|

| Baseline | 22 ± 3 | 21 ± 4 |

| After 6 Months | 20 ± 4 | 25 ± 3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.